molecular formula C20H20N2O5S2 B3309376 2-(4-methoxybenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide CAS No. 941951-83-3

2-(4-methoxybenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide

Cat. No.: B3309376
CAS No.: 941951-83-3
M. Wt: 432.5 g/mol
InChI Key: YJAWDRYVOSANSL-UHFFFAOYSA-N
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Description

This compound is an organic molecule with several functional groups, including a thiazole ring, two methoxyphenyl groups, and a sulfonyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The thiazole ring, in particular, is a five-membered ring containing nitrogen and sulfur atoms, which can contribute to the compound’s chemical reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

Target of Action

The primary target of TCMDC-125152 is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . It is a validated drug target in malaria that offers prophylactic, transmission blocking, and curative potential .

Mode of Action

TCMDC-125152 is a potent and selective PfCLK3 protein kinase inhibitor . It interacts with PfCLK3, inhibiting its function and leading to significant antiparasiticidal activity . The inhibition of PfCLK3 disrupts the processing of parasite RNA, which is essential for the survival of the parasite .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-125152 affects the RNA splicing pathway in the malarial parasite . PfCLK3 is known to phosphorylate parasite SR proteins, indicating its role in the processing of parasite RNA . Therefore, the inhibition of PfCLK3 disrupts the normal functioning of this pathway, leading to the death of the parasite .

Pharmacokinetics

It is known that tcmdc-125152 demonstrates significant antiparasiticidal activity, suggesting it has sufficient bioavailability to exert its effects .

Result of Action

TCMDC-125152 effectively hinders the transition from trophozoite to schizont, impairs transcription, and diminishes transmission to the mosquito vector . It rapidly kills P. falciparum at the trophozoite to schizont stages and also prevents the development of stage V gametocytes .

Action Environment

It is known that the compound maintains its efficacy in parasites when washed out 6 hours after exposure , suggesting it has a lasting effect in the parasite’s environment.

Safety and Hazards

Without specific information, it’s hard to provide details on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-13-19(14-4-6-15(26-2)7-5-14)22-20(28-13)21-18(23)12-29(24,25)17-10-8-16(27-3)9-11-17/h4-11H,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAWDRYVOSANSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxybenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
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2-(4-methoxybenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
Reactant of Route 3
2-(4-methoxybenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-methoxybenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-methoxybenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-methoxybenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide

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